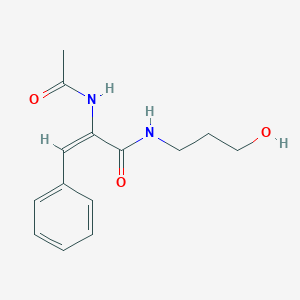![molecular formula C27H25ClN2O3 B389527 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389527.png)
3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with chlorophenyl and dimethoxyphenyl groups, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route may include:
Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through various substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene under specific conditions.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and IR.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, using reagents like chlorine or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reference compound in analytical studies.
Biology: Its interactions with biological systems can be studied to understand its pharmacological effects and potential therapeutic uses.
Medicine: As a member of the benzodiazepine family, it may have applications in developing new anxiolytic or sedative drugs.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with the central nervous system. Benzodiazepines typically exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedation, anxiolysis, and muscle relaxation. The specific molecular targets and pathways involved would depend on the exact structure and properties of the compound.
Comparaison Avec Des Composés Similaires
Compared to other benzodiazepines, 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
The presence of the chlorophenyl and dimethoxyphenyl groups in this compound may confer unique pharmacological properties compared to these other benzodiazepines.
Propriétés
Formule moléculaire |
C27H25ClN2O3 |
|---|---|
Poids moléculaire |
460.9g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-19-11-12-25(33-2)20(15-19)27-26-23(29-21-5-3-4-6-22(21)30-27)13-17(14-24(26)31)16-7-9-18(28)10-8-16/h3-12,15,17,27,29-30H,13-14H2,1-2H3 |
Clé InChI |
HHNXCEHQFRCPMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B389447.png)
![6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B389448.png)
![Tetramethyl 6'-benzyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B389450.png)

![N-(4-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B389453.png)
![(E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389454.png)
![ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389456.png)

![(7-Carbamoyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B389459.png)
![2-(4-bromophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B389461.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B389466.png)
![N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B389467.png)
![3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389468.png)
